N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}pyridine-3-carboximidamide
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Overview
Description
N’-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}pyridine-3-carboximidamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agricultural science. This compound features a pyridine ring substituted with a carboximidamide group and a propanoyl ester linked to a 2,4-dichlorophenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}pyridine-3-carboximidamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxypropanoyl chloride: This is achieved by reacting 2,4-dichlorophenol with propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
N’-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}pyridine-3-carboximidamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Agricultural Science: Possible application as a herbicide or plant growth regulator due to its structural similarity to known herbicides.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell growth and proliferation.
Pathways Involved: It may interfere with signaling pathways that regulate cell division and apoptosis, leading to its antitumor effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with similar structural features.
2,4-Dichlorophenoxybutanoic acid: Another herbicide with a longer alkyl chain.
Uniqueness
N’-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}pyridine-3-carboximidamide is unique due to its combination of a pyridine ring and a carboximidamide group, which may confer distinct biological activities compared to other 2,4-dichlorophenoxy derivatives .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-9(22-13-5-4-11(16)7-12(13)17)15(21)23-20-14(18)10-3-2-6-19-8-10/h2-9H,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDSDJIPAINCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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